3-ethyl-N-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
3-Ethyl-N-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a complex organic compound belonging to the triazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-N-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the formation of the triazolopyrimidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-ethyl-N-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has been studied for its potential as a urea transporter inhibitor. This property makes it useful in studying kidney function and related disorders.
Medicine: The compound's ability to inhibit urea transporters suggests potential therapeutic applications in treating conditions such as hypertension and edema. Further research is needed to explore its efficacy and safety in clinical settings.
Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs targeting specific biological pathways. Its versatility and reactivity make it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism by which 3-ethyl-N-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine exerts its effects involves the inhibition of urea transporters, particularly urea transporter B (UT-B). By binding to the intracellular site of UT-B, the compound prevents the transport of urea across cell membranes, which can have significant physiological effects.
Molecular Targets and Pathways: The primary molecular target of this compound is the urea transporter B (UT-B) protein. The inhibition of UT-B affects the urea cycle and can influence various metabolic pathways related to kidney function and fluid balance.
Comparison with Similar Compounds
UTBinh-14: Another urea transporter B inhibitor with a similar structure but different substituents.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds are also used as dual c-Met/VEGFR-2 inhibitors in cancer research[_{{{CITATION{{{_2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-.
Uniqueness: 3-ethyl-N-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine stands out due to its specific substitution pattern and its ability to selectively inhibit UT-B without significant off-target effects.
Properties
IUPAC Name |
3-ethyl-N-(4-ethylphenyl)triazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6/c1-3-10-5-7-11(8-6-10)17-13-12-14(16-9-15-13)20(4-2)19-18-12/h5-9H,3-4H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLCOLUQZCTLOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(N=N3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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